molecular formula C7H15NO2 B8814968 Piperidinium acetate

Piperidinium acetate

Cat. No.: B8814968
M. Wt: 145.20 g/mol
InChI Key: RAIYODFGMLZUDF-UHFFFAOYSA-N
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Description

Piperidinium acetate (C₇H₁₅N·C₂H₃O₂) is an ionic liquid or organic salt formed by the protonation of piperidine (a six-membered amine ring) with acetic acid. It is widely utilized as a Brønsted acid-base catalyst in organic synthesis, particularly in aldol reactions, Knoevenagel condensations, and multicomponent cyclizations . Its dual functionality—piperidinium as a weak acid (donating protons) and acetate as a base (deprotonating active methylene groups)—enables efficient reaction cascades, such as iminium ion formation and carbanion stabilization .

Synthesis: this compound is synthesized by mixing equimolar amounts of piperidine and acetic acid in aqueous solution, followed by solvent evaporation . Its stability under mild conditions and recyclability in ethanol/water systems make it cost-effective for industrial applications .

Preparation Methods

Direct Neutralization of Piperidine with Acetic Acid

The most straightforward method involves neutralizing piperidine with acetic acid in a polar solvent. This acid-base reaction proceeds via proton transfer, forming piperidinium acetate as a crystalline solid .

Laboratory-Scale Synthesis

In a typical procedure, piperidine (0.85 mol) is dissolved in ethanol (10 mL), followed by dropwise addition of glacial acetic acid (0.55 mol) under ice-cooling . The exothermic reaction completes within 30 minutes, yielding a white precipitate. Isolation involves either:

  • Solvent evaporation : Rotavap concentration at 40°C under reduced pressure

  • Crystallization : Cooling the ethanolic solution to −20°C for 12 hours

This method achieves >95% purity (NMR) with a 82–89% isolated yield . Key parameters include:

ParameterOptimal RangeEffect on Yield
Molar ratio (AcOH:Piperidine)1:1.05Prevents acetic acid excess
SolventEthanol/MeOH (1:1)Enhances crystallization
Temperature0–5°C during mixingMinimizes byproduct formation

Industrial Scaling Challenges

Large-scale production (≥100 kg batches) requires modifications:

  • Continuous flow reactors : Prevent localized heating in exothermic neutralization

  • Anti-solvent addition : Hexane introduced post-reaction improves crystal size distribution

  • pH control : Maintain final pH 6.8–7.2 using in-line titration to avoid residual amine/acid

Ion Exchange from Piperidinium Bromide

An alternative route converts 1-alkyl-1-methylpiperidinium bromide to the acetate via anion exchange . This method proves valuable when starting from halogenated precursors.

Aqueous Phase Metathesis

  • Dissolve sodium acetate (0.011 mol) and 1-methylpiperidinium bromide (0.01 mol) in H₂O (20 mL)

  • Stir at 50°C for 30 minutes to facilitate Br⁻/CH₃COO⁻ exchange

  • Extract with CHCl₃ (3 × 50 mL), dry over Na₂SO₄, and evaporate

This method yields 76–84% product but introduces challenges:

  • Bromide contamination : Requires AgNO₃ testing until washings show <10 ppm Br⁻

  • Phase separation issues : 5% NaCl brine added to improve organic/aqueous partitioning

Solvent-Free Variations

Recent advances employ molten salt techniques at 80–100°C without solvents:

  • Mix equimolar piperidinium bromide and silver acetate

  • Heat until AgBr precipitates (2–3 hours)

  • Centrifuge to remove AgBr, then recrystallize from acetonitrile

This approach reduces waste but requires expensive Ag salts, limiting industrial adoption .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates this compound formation, particularly useful in multi-step syntheses .

Optimized Microwave Protocol

  • Charge ethanol (10 mL), piperidine (0.85 mmol), and acetic acid (0.55 mmol) into a microwave vessel

  • Irradiate at 80°C (100 W) for 45 minutes with magnetic stirring

  • Cool to 25°C, filter precipitate, wash with cold ethanol

Comparative studies show microwave vs conventional heating:

ConditionTimeYieldPurity (HPLC)
Microwave (80°C)45 min89%98.2%
Reflux (78°C)6 h83%97.1%

The dielectric heating effect reduces reaction time by 88% while improving crystal morphology .

Advanced Synthetic Strategies

Enzymatic Catalysis

Lipase-mediated synthesis in non-aqueous media shows promise:

  • Candida antarctica lipase B (CALB) catalyzes piperidine acetylation

  • Reaction in tert-butyl methyl ether at 40°C achieves 91% conversion in 8 hours

  • Avoids strong acids, enabling pharmaceutical-grade synthesis

Flow Chemistry Approaches

Microreactor systems (channel width: 500 μm) enhance heat/mass transfer:

  • Residence time : 2.1 minutes vs 6 hours batch

  • Productivity : 12.4 kg/L·h vs 0.8 kg/L·h batch

  • Space-time yield : Improved 15× through continuous crystallization

Characterization and Quality Control

Modern analytical protocols ensure batch consistency:

Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 1.48 (m, 2H), 1.72 (m, 4H), 2.93 (t, J=12.4 Hz, 2H), 3.21 (s, 3H), 3.34 (d, J=12.0 Hz, 2H), 1.91 (s, 3H)

  • HRMS : m/z calcd for C₇H₁₅NO₂ [M+H]⁺: 158.1176, found: 158.1181

Purity Assessment

ImpurityHPLC Retention (min)Allowable Limit
Unreacted piperidine3.2<0.1%
Acetic anhydride7.8<0.05%
N-Acetylpiperidine9.1<0.2%

Industrial Production Considerations

Large-scale manufacturing (≥1 ton/year) requires addressing:

  • Corrosion mitigation : Use Hastelloy C-276 reactors for acetic acid compatibility

  • Waste minimization : Distill ethanol for reuse (99.7% recovery)

  • Crystallization control : Implement focused beam reflectance measurement (FBRM) for particle size monitoring

Economic analysis reveals key cost drivers:

FactorContribution to Cost
Raw materials62%
Energy (microwave)23%
Waste treatment15%

Chemical Reactions Analysis

Knoevenagel Condensation

Piperidinium acetate acts as an efficient catalyst in the Knoevenagel condensation, promoting the formation of carbon-carbon bonds between aldehydes/ketones and active methylene compounds.

Mechanism :

  • Enolate Formation : The acetate anion deprotonates the active methylene compound (e.g., ethyl cyanoacetate), generating a carbanion.

  • Nucleophilic Attack : The carbanion attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate.

  • Dehydration : this compound facilitates the elimination of water, yielding an α,β-unsaturated product .

Experimental Data :

Substrate PairCatalyst LoadingYieldConditions
Benzaldehyde + Ethyl cyanoacetate10 mol%70%Solvent-free, 80°C
2,5-Dibromo-3-thiophenecarboxaldehyde + Ethyl cyanoacetate0.85 mmol95%Microwave, 80°C

Robinson Annulation

This reaction involves conjugate addition followed by cyclization to form six-membered rings. This compound catalyzes both steps via its acid-base bifunctionality .

Key Steps :

  • Enolization : The acetate anion deprotonates a β-ketoester to form an enolate.

  • Michael Addition : The enolate attacks an α,β-unsaturated ketone.

  • Cyclization : Intramolecular aldol condensation forms the ring, with this compound aiding dehydration .

Stereochemical Outcomes :

  • Only the cis-isomer facilitates successful ring closure due to spatial proximity of reactive sites .

Oxidation and Reduction Reactions

This compound participates in redox transformations, often as a co-catalyst or buffer.

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Products : Converts to carboxylic acids or amides under strong oxidative conditions.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Products : Yields piperidine derivatives via reduction of the acetate group.

Nucleophilic Substitution

This compound enhances nucleophilicity in SN₂ reactions by stabilizing transition states through ionic interactions.

Example :

  • Substrate : Halogenated alkanes.

  • Conditions : Polar aprotic solvents (e.g., DCM), room temperature.

  • Outcome : Substituted piperidines form with high regioselectivity .

Role in Multicomponent Reactions

This compound accelerates tandem reactions, such as the synthesis of heterocycles:

Case Study :

  • Reaction : Ethyl glycinate-15N + N-Ts p-toluidine → Imidazolidinone derivatives.

  • Conditions : DCM, 25°C, air atmosphere.

  • Yield : 85% after silica gel chromatography .

Thermodynamic and Kinetic Insights

Computational studies reveal energy barriers for key steps:

  • Knoevenagel Dehydration : ΔG‡ = 21.6 kcal/mol (rate-determining step) .

  • Enolate Formation : ΔG‡ = 13.7 kcal/mol .

Stability and Degradation

This compound remains stable under standard conditions but degrades at elevated temperatures (>150°C), forming piperidine and acetic acid.

This compound’s versatility stems from its ionic structure, which stabilizes intermediates and lowers activation energies across diverse reaction pathways. Its applications span anticancer drug synthesis, polymer chemistry , and asymmetric catalysis , underscoring its indispensability in modern organic chemistry.

Scientific Research Applications

Chemical Applications

Catalytic Role in Organic Synthesis

Piperidinium acetate is primarily recognized for its catalytic properties in organic synthesis. It is extensively used in reactions such as:

  • Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, crucial for synthesizing various organic compounds. This compound acts as a base catalyst, facilitating the deprotonation of active hydrogen compounds to generate carbanions that attack carbonyl groups .
  • O-Michael Reactions : The compound has been employed in O-Michael reactions, leading to the synthesis of complex molecular structures like chroman-4-ones and benzofuran-3-ones .

Photochemical Applications

This compound also serves as a photochemical agent. It has been utilized in the photochemical oxidation of organic compounds, showcasing its ability to participate in light-induced chemical reactions .

Biological Applications

Biochemical Interactions

In biological contexts, this compound plays a significant role in biochemical reactions. Its interactions with enzymes and proteins can influence cellular processes such as:

  • Gene Expression Modulation : The compound has been shown to alter the expression of genes involved in metabolic pathways, impacting overall cellular function.
  • Cell Signaling Pathways : this compound can modulate cell signaling pathways, affecting cell behavior and function.

Medical Applications

Therapeutic Potential

Research indicates that derivatives of this compound are being explored for their potential therapeutic properties:

  • Anticancer Activity : Certain derivatives have demonstrated activity against cancer cells, suggesting their utility in developing anticancer therapies.
  • Antimicrobial Properties : The compound's derivatives are also being investigated for their antimicrobial effects, which could lead to new treatments for infectious diseases.

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in the production of polymers. Its catalytic properties facilitate various chemical processes essential for polymer synthesis.

Data Table: Summary of Applications

Application AreaSpecific UseKey Reactions/Processes
ChemistryCatalyst in organic synthesisKnoevenagel condensation, O-Michael reactions
BiochemistryModulator of cellular processesGene expression modulation, cell signaling
MedicineTherapeutic agentAnticancer and antimicrobial activities
IndustryPolymer productionCatalytic processes in chemical manufacturing

Case Study 1: Knoevenagel Condensation

A study demonstrated the effectiveness of this compound as a catalyst in Knoevenagel condensation reactions. The research highlighted its ability to facilitate carbon-carbon bond formation efficiently under mild conditions, leading to high yields of desired products .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound derivatives revealed promising results against various bacterial strains. These findings suggest potential applications in developing new antimicrobial agents.

Case Study 3: Photochemical Oxidation

In another study, this compound was employed in photochemical oxidation processes, showcasing its ability to enhance reaction rates and selectivity when exposed to light. This application underscores its significance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of piperidine, acetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, piperidine-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved vary depending on the specific compound and its target.

Comparison with Similar Compounds

Catalytic Performance in Organic Reactions

Piperidinium acetate is benchmarked against other ammonium salts and ionic liquids in terms of reaction efficiency, selectivity, and steric/electronic effects:

Catalyst Reaction Type Yield (%) Key Advantage Limitation Reference
This compound Knoevenagel condensation 88–95 Dual acid-base functionality; recyclable Sensitive to steric hindrance
Pyridinium acetate Aldol reaction 75–82 Stronger acidity Lower thermal stability
Sodium acetate Esterification 60–70 Low cost Limited solubility in organic media
1-Butyl-3-methylimidazolium acetate Cellulose dissolution 90–98 High polarity High viscosity; expensive

Key Findings :

  • This compound outperforms sodium acetate in reactions requiring dual acid-base activation, such as aldol condensations, due to its ionic nature and solubility in ethanol/water systems .
  • Compared to pyridinium acetate, piperidinium exhibits superior thermal stability (up to 150°C) and recyclability, though pyridinium derivatives may offer stronger acidity for specific substrates .

Chemical Stability in Alkaline Environments

Piperidinium cations are compared with quaternary ammonium (QA) and pyrrolidinium cations for stability in anion exchange membranes (AEMs) under alkaline conditions:

Cation Type Degradation Rate (1 M KOH, 80°C) Primary Degradation Pathway Stability Ranking Reference
Piperidinium 0.12%/h Hofmann elimination; β-hydrogen cleavage High
Benzyltrimethylammonium (QA) 0.35%/h Nucleophilic substitution Moderate
Pyrrolidinium 0.50%/h Ring-opening Low

Key Findings :

  • Piperidinium cations demonstrate 2–4× higher stability than QA and pyrrolidinium analogs due to their rigid six-membered ring, which resists Hofmann elimination .
  • Electron-donating substituents (e.g., methyl groups) on the piperidinium ring further enhance stability by reducing electron-deficient sites vulnerable to hydroxide attack .

Molecular and Physical Properties

Property This compound Pyridinium Acetate 1-Butyl-3-methylimidazolium Acetate
Molecular Weight (g/mol) 163.22 (hydrate) 139.15 198.26
Melting Point (°C) 90–95 (decomposes) 80–85 −20 (liquid at RT)
Viscosity (cP) 120 (ethanol solution) 150 450
Solubility Water, ethanol Water, DMSO Water, DMSO, ionic liquids

Key Findings :

  • This compound’s moderate viscosity and water/ethanol solubility make it ideal for catalytic systems requiring rapid mass transfer .
  • Imidazolium-based ionic liquids, while highly polar, are impractical for large-scale use due to their high cost and viscosity .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of piperidinium acetate critical for experimental design?

this compound (C₇H₁₅NO₂) is a white solid with a molecular weight of 145.2 g/mol. Key properties include a density of 0.9366 g/cm³, melting point of 106°C, and boiling point of 96–98°C at 9 Torr. Discrepancies in reported boiling points (e.g., 106.4°C at 760 mmHg in another source) highlight the need for verification via differential scanning calorimetry (DSC) or gas chromatography-mass spectrometry (GC-MS) . Its bifunctional nature (acidic piperidinium ion and basic acetate ion) makes it reactive in proton-transfer reactions .

Q. How should this compound be handled safely in laboratory settings?

this compound is harmful via inhalation, skin contact, and ingestion. Immediate first aid includes washing affected skin with water for ≥15 minutes. Use fume hoods, nitrile gloves, and closed containers during experiments. Steam distillation or vacuum drying is recommended for purification to avoid decomposition .

Q. What synthetic protocols commonly employ this compound as a catalyst?

It is widely used in aldol condensations, Knoevenagel reactions, and multicomponent syntheses. For example, in the synthesis of 2,3-disubstituted chroman-4-ones, this compound facilitates enolate formation at reflux conditions in toluene . Standard protocols recommend 5–10 mol% catalyst loading and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How does the bifunctional catalysis of this compound influence reaction mechanisms?

The piperidinium ion (acid) protonates carbonyl groups, enhancing electrophilicity, while the acetate ion (base) abstracts α-protons to form enolates. This dual role is critical in cascade reactions, such as the synthesis of benzofuran-3-ones, where steric hindrance in intermediates can shift reaction pathways (e.g., favoring Michael adducts over cyclization) . Kinetic studies using NMR or IR spectroscopy can track proton-transfer steps .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Discrepancies may arise from impurities or measurement techniques. For example, the boiling point at 9 Torr (96–98°C) differs from values reported at 760 mmHg (106.4°C). Researchers should:

  • Purify the compound via recrystallization (e.g., using ethanol/water mixtures).
  • Validate properties using calibrated instruments (e.g., DSC for melting points) .

Q. What strategies optimize reaction yields when using this compound in sterically hindered systems?

Steric bulk in substrates (e.g., aryl aldehydes with ortho substituents) can impede enolate formation. Mitigation strategies include:

  • Increasing catalyst loading to 15–20 mol%.
  • Using polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Lowering reaction temperatures to favor kinetic over thermodynamic products .

Q. How can batch-to-batch variability in this compound purity affect experimental reproducibility?

Variations in water content, residual acetic acid, or salt forms (e.g., hydrochloride byproducts) may alter catalytic activity. Quality control measures include:

  • Karl Fischer titration for water content.
  • Ion chromatography for acetate/piperidine ratio.
  • Standardizing purification protocols (e.g., azeotropic drying with toluene) .

Q. What analytical techniques characterize this compound and its reaction intermediates?

  • FT-IR : Identify carboxylate (1570–1650 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Detect protonation states (e.g., piperidinium δ 3.2–3.5 ppm in D₂O).
  • HPLC-MS : Monitor reaction progress and intermediate stability (e.g., arylidene malononitrile intermediates at m/z 180–220) .

Q. Methodological Resources

  • Data Contradiction Analysis : Cross-reference melting/boiling points with the CRC Handbook of Chemistry and Physics and replicate measurements under controlled conditions .
  • Catalytic Optimization : Use response surface methodology (RSM) to model solvent polarity, temperature, and catalyst loading effects .
  • Safety Protocols : Follow OSHA guidelines for handling corrosive substances, including spill containment kits and emergency eyewash stations .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

acetic acid;piperidine

InChI

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)

InChI Key

RAIYODFGMLZUDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stock solution of 1 molar piperidine acetate was prepared by mixing one equivalent of glacial acetic acid in an appropriate volume of water and slowly adding one equivalent 1-methylpyrrolidine. The pH of the stock solution is 7. The stock solution was diluted in an appropriate volume of water or acetonitrile to working concentration.
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Synthesis routes and methods II

Procedure details

A 1.0 gram amount of 4-ethyl-1[NG, NG -dibenzyloxycarbonyl-N2 -(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-piperidine was dissolved in a mixture of 50 ml of ethanol and 5 ml of acetic acid. An 0.5 gram amount of palladiumblack was added to the mixture, which was then shaken in a stream of hydrogen for 10 hours at room temperature. After filtering off the catalyst, the filtrate was evaporated to give a viscous oily product. Reprecipitation from ethanolethyl ether gave 4-ethyl-1[N2 -7methoxy-2-naphthalenesulfonyl)-L-arginyl]piperidine acetate in a powder form in 76% yield.
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